

An In-depth Technical Guide to the Discovery and Synthesis of UCB35625

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Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B10796804*

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UCB35625, a potent dual antagonist of the chemokine receptors CCR1 and CCR3. This document details the mechanism of action, summarizes key biological activity data, and provides in-depth experimental protocols for its synthesis and evaluation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important research compound.

Introduction

UCB35625, also identified as the cis-isomer of J-113863, is a small molecule that has garnered significant interest in the field of drug discovery due to its potent and selective antagonism of two key chemokine receptors: CCR1 and CCR3.^{[1][2]} These receptors are critically involved in the inflammatory cascade and are implicated in a variety of diseases, including eosinophil-mediated inflammatory disorders like asthma.^[1] Furthermore, CCR3 has been identified as a co-receptor for the entry of certain strains of the human immunodeficiency virus-1 (HIV-1).^[1] The dual inhibitory activity of UCB35625 makes it a valuable tool for studying the roles of CCR1 and CCR3 in both physiological and pathological processes and as a potential therapeutic lead.

Discovery and Synthesis

UCB35625 was first disclosed by Banyu Pharmaceutical Co. in patent WO98/04554.^{[1][2]} The synthesis of UCB35625 and its trans-isomer, J-113863, has been reported in the scientific literature, providing a roadmap for its chemical preparation.

Synthesis Protocol

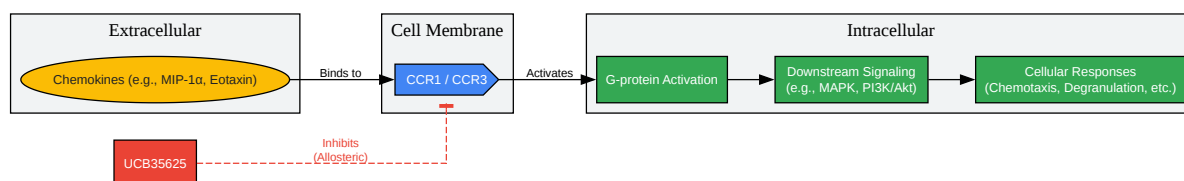
While the precise, step-by-step synthesis protocol from the original patent and medicinal chemistry literature requires access to these specific documents, a general synthetic approach can be inferred from related publications. A detailed protocol based on available information will be provided upon retrieval of these documents.

Mechanism of Action

UCB35625 exerts its biological effects by acting as a non-competitive antagonist of CCR1 and CCR3.^[3] Unlike competitive antagonists that directly block the ligand-binding site, UCB35625 is believed to interact with a region within the transmembrane helices of the receptors.^{[1][3]} This interaction is thought to induce a conformational change that prevents the receptor from adopting an active state upon chemokine binding, thereby inhibiting downstream intracellular signaling.^[1] Site-directed mutagenesis studies have identified key amino acid residues within the transmembrane domains of CCR1 that are crucial for the binding and antagonist activity of UCB35625.^[3]

CCR1 and CCR3 Signaling Pathway

The binding of chemokines to CCR1 and CCR3 initiates a cascade of intracellular events, primarily through the activation of G-proteins. This leads to downstream signaling pathways that mediate cellular responses such as chemotaxis, degranulation, and changes in cell shape. UCB35625 intercepts this process at the receptor level, preventing the initiation of this signaling cascade.



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Caption: CCR1/CCR3 signaling pathway and inhibition by UCB35625.

Biological Activity

The biological activity of UCB35625 has been characterized in a variety of in vitro assays. The following table summarizes the key quantitative data reported in the literature.

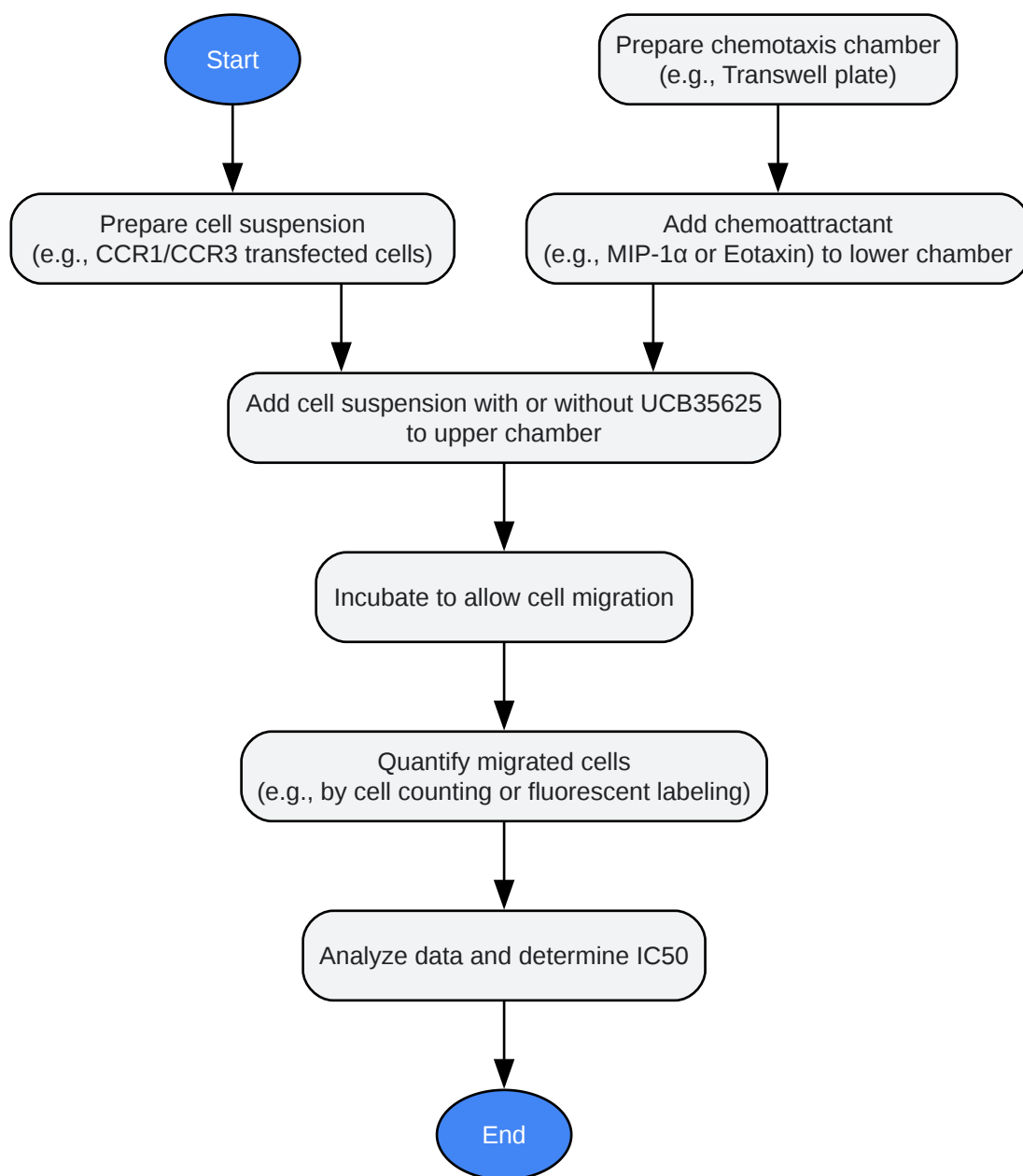
Assay	Target	Ligand	Cell Line/System	IC ₅₀ (nM)	Reference
Chemotaxis	CCR1	MIP-1 α	CCR1-transfected cells	9.6	[1]
Chemotaxis	CCR3	Eotaxin	CCR3-transfected cells	93.7	[1]
Receptor Internalization	CCR1	MIP-1 α	Purified PMNL	19.8	[4]
Receptor Internalization	CCR3	Eotaxin	Purified PMNL	410	[4]
HIV-1 Entry	CCR3	HIV-1 isolate 89.6	NP-2 glial cells	57	[1]

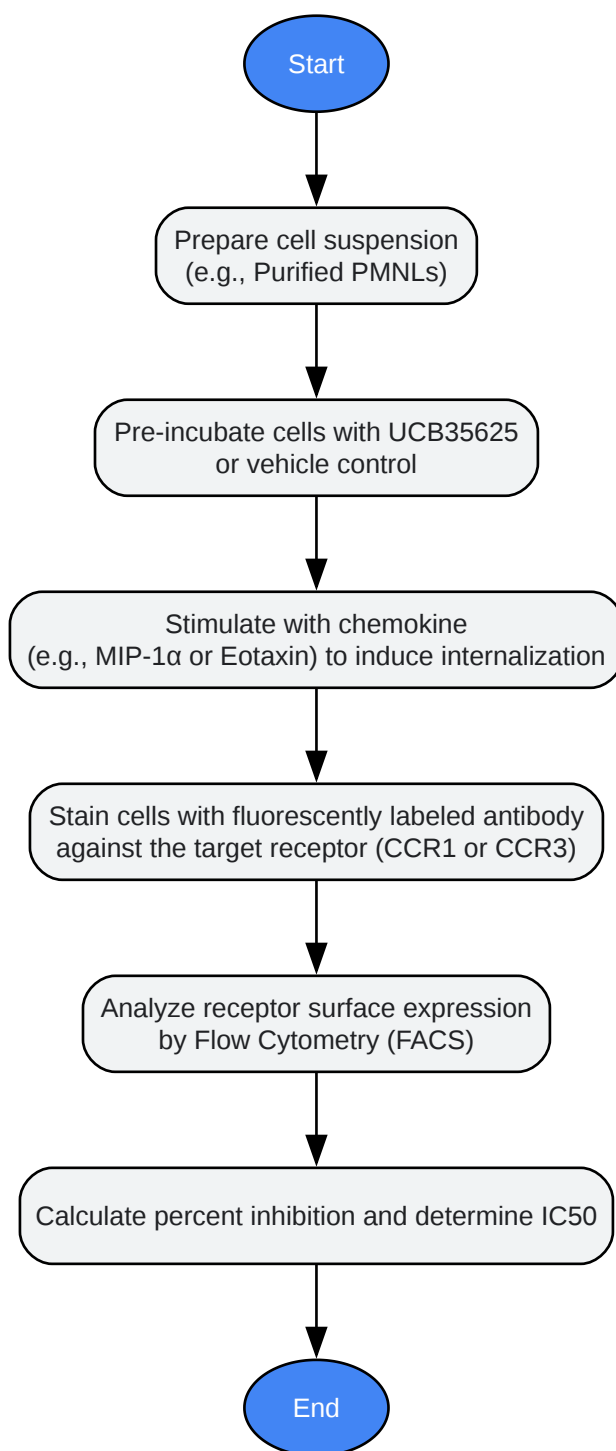
Experimental Protocols

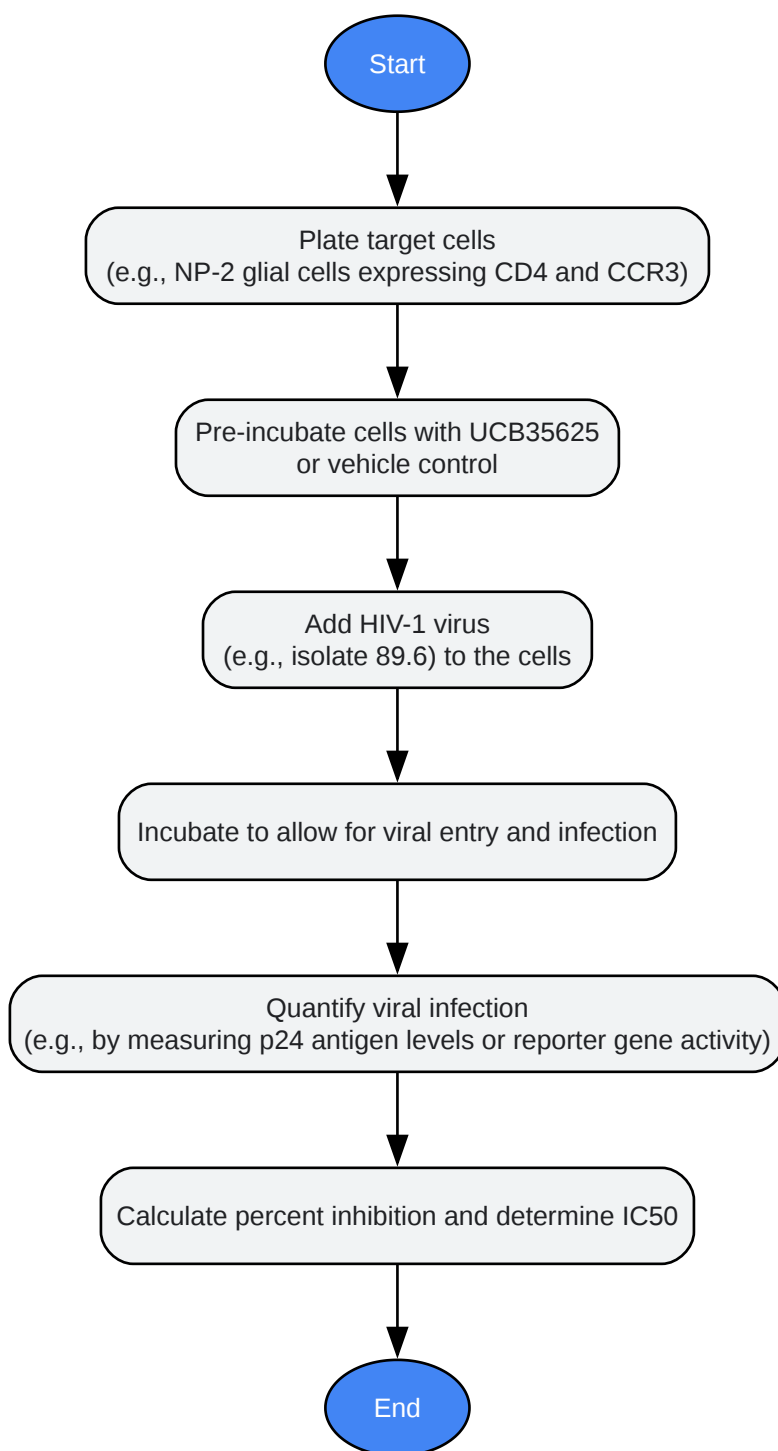
This section provides detailed methodologies for the key experiments used to characterize the biological activity of UCB35625.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.







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